n-Butyl Acetate-d12

概要

説明

n-Butyl Acetate-d12 is a deuterium-labeled form of n-butyl acetate. It is a colorless, flammable liquid with a sweet, fruity odor . It is often used as a solvent due to its excellent solvency power for a variety of resins, oils, and waxes.

Synthesis Analysis

The synthesis of n-butyl acetate can be achieved via a reactive distillation process. This involves the transesterification of ethyl acetate with n-butanol, catalyzed by immobilized lipase . The process can be optimized by adjusting variables such as the number of theoretical stages in the reaction section, the rectifying section and stripping section, reflux ratio, feed molar ratio, and relative feed position .

Molecular Structure Analysis

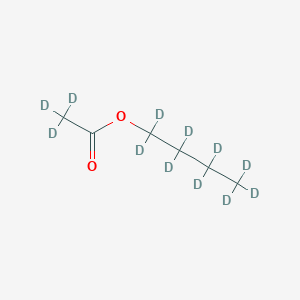

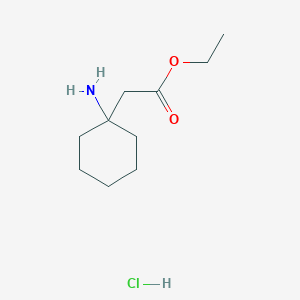

The molecular formula of n-Butyl Acetate-d12 is CD3COOCD2CD2CD2CD3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The esterification of n-butanol with acetic acid is a key reaction in the production of n-butyl acetate . This reaction is often catalyzed by Brönsted acidic ionic liquids, which facilitate the reaction under mild conditions, reduce side reactions, and lead to good yields .

Physical And Chemical Properties Analysis

n-Butyl Acetate-d12 is a colorless liquid with a fruity odor . It has a boiling point of 258°F, a freezing point of -107°F, and a specific gravity of 0.88 . It has a vapor pressure of 10 mmHg and a flash point of 72°F .

科学的研究の応用

Reactive Distillation for Synthesis

n-Butyl Acetate-d12 is used in a reactive distillation (RD) column for its synthesis from n-butanol and acetic acid . The Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model and an equilibrium stage model for separation are employed to study the RD process . The optimal column configuration for the production of n-butyl acetate was designed with 5 rectifying stages, 8 reaction stages, and 13 stripping stages .

Esterification Reaction

The esterification of acetic acid with n-butanol was studied in the presence of ion-exchange resin catalysts such as Amberlyst-15 to determine the intrinsic reaction kinetics . The rate expressions would be useful in the simulation studies for reactive distillation .

Transesterification Process

The reactive distillation process for the synthesis of n-butyl acetate via transesterification of ethyl acetate with n-butyl alcohol catalyzed by immobilized lipase was simulated and experimentally tested . The effects of theoretical stages number in the reaction section, the rectifying section, and stripping section, reflux ratio, feed molar ratio, and relative feed position on the transesterification distillation process were investigated .

Solvent for Various Substances

n-Butyl acetate is widely used as a solvent for cellulose nitrate, resins, polymers, oils, and fats .

Use in Paints, Coatings, and Printing Inks

It is used in paints, coatings, printing inks, aerosol sprays, and cosmetics .

Flavoring Agent

n-Butyl acetate is used as a synthetic fruit flavoring agent in foods like candy, ice cream, cheeses, and baked food items .

Safety and Hazards

n-Butyl Acetate-d12 is flammable and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of fire, sand, carbon dioxide, or powder extinguisher should be used to extinguish .

将来の方向性

作用機序

Target of Action

n-Butyl Acetate-d12, also known as Butyl Ethanoate, is an organic compound with the formula CD3COOCD2CD2CD2CD3 . The primary targets of n-Butyl Acetate-d12 are enzymes involved in its metabolic pathways, such as lipases and other esterases .

Mode of Action

Once absorbed by the organism or in contact with mucous membranes, n-Butyl Acetate-d12 is hydrolyzed to n-butanol and acetic acid . This hydrolysis is catalyzed by enzymes such as lipases and esterases. The acute toxicity of n-Butyl Acetate-d12 is low after oral and dermal absorption and inhalation exposure to the vapor .

Biochemical Pathways

n-Butyl Acetate-d12 is involved in the synthesis of n-butyl acetate via transesterification of ethyl acetate with n-butyl alcohol, catalyzed by immobilized lipase . This process is part of a broader metabolic pathway involving the conversion of glucose to butanol via 2-oxoglutarate .

Pharmacokinetics

The pharmacokinetics of n-Butyl Acetate-d12 involves its absorption, distribution, metabolism, and excretion (ADME). The absorbed substance is distributed in the whole body with the greatest accumulation in adipose tissue .

Result of Action

The result of n-Butyl Acetate-d12’s action is the production of n-butanol and acetic acid . This can lead to various downstream effects depending on the context of its use. For example, in industrial applications, it can be used as a solvent for coatings and inks .

Action Environment

The action of n-Butyl Acetate-d12 can be influenced by various environmental factors. For instance, its volatility can affect its distribution in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFZGUDAPQIHT-HYVJACIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)